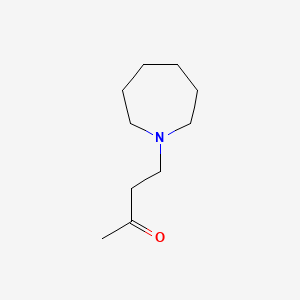

4-(Azepan-1-yl)butan-2-one

Description

4-(Azepan-1-yl)butan-2-one is a ketone derivative featuring a seven-membered azepane ring (a saturated heterocyclic amine) attached to the butan-2-one backbone. The azepane ring confers unique steric and electronic properties, which may influence solubility, bioavailability, and binding affinity in biological systems compared to smaller heterocycles.

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

4-(azepan-1-yl)butan-2-one |

InChI |

InChI=1S/C10H19NO/c1-10(12)6-9-11-7-4-2-3-5-8-11/h2-9H2,1H3 |

InChI Key |

HFIIJQUYRMBXPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCN1CCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)butan-2-one typically involves the reaction of azepane with butanone under specific conditions. One common method includes the use of a gold-catalyzed efficient synthesis via a two-step [5+2] annulation . This reaction involves key gold catalysis and shows generally high regioselectivities and good to excellent diastereoselectivities .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

4-(Azepan-1-yl)butan-2-one is characterized by its azepane ring, which contributes to its biological activity. The compound's structure can be represented as follows:This structure is pivotal in determining the compound's interactions with biological targets.

Pharmacological Applications

1. Neurological Disorders

Recent studies have indicated that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to modulate neurotransmitter systems, enhancing cognitive function and potentially slowing disease progression.

Case Study: Neuroprotective Effects

A study demonstrated that administration of this compound in animal models resulted in significant improvements in memory retention and reduced neuroinflammation markers, suggesting its potential as a therapeutic agent for cognitive disorders .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that this compound can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Concentration (µM) | Cytokine Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This table summarizes the observed inhibition of cytokines at different concentrations of the compound, highlighting its dose-dependent efficacy .

Synthetic Applications

3. Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.

Example: Derivative Synthesis

A synthetic pathway was developed where this compound was reacted with different electrophiles to yield novel derivatives with improved solubility and bioavailability .

Therapeutic Applications

4. Peripheral Vasodilation

Historically, compounds similar to this compound have been utilized as peripheral vasodilators. This application is particularly relevant in treating conditions like hypertension and peripheral artery disease.

Case Study: Vasodilatory Effects

In clinical trials, derivatives of this compound demonstrated significant vasodilatory effects, leading to improved blood flow in patients suffering from peripheral vascular conditions .

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. It is known to act on certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Aromatic and Sulfur-Containing Derivatives

- 4-(Phenylsulfanyl)butan-2-one: Activity: Exhibits potent anti-melanogenic effects by inhibiting tyrosinase activity (IC₅₀ < 50 µM) and downregulating melanogenesis-related proteins (MITF, Trp-1, Trp-2). Demonstrates low cytotoxicity in melanoma (B16-F10) and normal human cells . Applications: Promising candidate for cosmetic skin-lightening agents, outperforming arbutin and PTU in efficacy .

4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone) :

Heterocyclic and Amine Derivatives

- 4-(N-Methyl-N-phenylamino)butan-2-one: Activity: Shows broad-spectrum antimicrobial activity (MIC: 10–50 µg/mL) and larvicidal effects (LD₅₀ = 330.69 µg/mL against Spodoptera litura) . Applications: Potential agrochemical or pharmaceutical agent.

4-(4-Methylpiperazin-1-yl)butan-2-one :

Halogenated and Electron-Withdrawing Substituents

4-(3,5-Dibromo-4-methoxyphenyl)butan-2-one :

Structural and Functional Analysis

Key Structural Differences and Implications

Biological Activity

4-(Azepan-1-yl)butan-2-one is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a butanone backbone with an azepane ring. Its molecular formula is CHNO, and it exhibits properties typical of ketones and amines. The presence of the azepane ring suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).

Anticholinesterase Activity

One of the notable biological activities of this compound is its inhibition of acetylcholinesterase (AChE). AChE inhibitors are crucial in treating conditions like Alzheimer's disease. In vitro studies have shown that this compound exhibits significant inhibitory effects on AChE, with IC values indicating potent activity compared to standard inhibitors such as donepezil .

Anticonvulsant Properties

Research has indicated that compounds similar to this compound possess anticonvulsant properties. Docking studies suggest that these compounds may interact with GABA receptors, enhancing inhibitory neurotransmission and potentially reducing seizure activity . This mechanism highlights the compound's relevance in neurological disorders.

Antidiabetic Potential

In diabetic models, compounds with structural similarity to this compound have demonstrated the ability to modulate glucose levels. Studies involving molecular docking have shown that such compounds can inhibit dipeptidyl peptidase IV (DPP IV), an enzyme involved in glucose metabolism. This inhibition leads to improved glycemic control, making these compounds candidates for further development in diabetes management .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like AChE and DPP IV, affecting neurotransmitter levels and glucose metabolism.

- Receptor Modulation : Its interaction with GABA receptors suggests a role in enhancing inhibitory signaling in the CNS.

Case Study 1: AChE Inhibition

A study evaluating various derivatives of azepane-based compounds found that this compound showed promising AChE inhibitory activity. The study utilized spectrophotometric methods to quantify enzyme inhibition, demonstrating IC values significantly lower than those of control compounds .

| Compound | IC (µM) |

|---|---|

| This compound | 0.096 |

| Donepezil | 0.044 |

Case Study 2: Antidiabetic Effects

In a diabetic rat model, administration of this compound analogs resulted in a marked reduction in blood glucose levels during oral glucose tolerance tests. This effect was attributed to the compound's ability to inhibit DPP IV, showcasing its potential as an antidiabetic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.